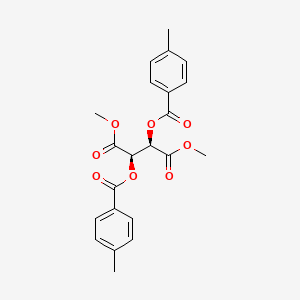

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate

Description

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate (CAS: 2703746-29-4) is a chiral succinate derivative with a molecular formula of C₂₂H₂₂O₈ and a molecular weight of 414.41 g/mol . It is synthesized via esterification of dimethyl (2R,3R)-2,3-dihydroxysuccinate with 4-methylbenzoyl chloride or anhydride. The compound is characterized by two 4-methylbenzoyloxy groups at the 2R and 3R positions of the succinate backbone. Its stereochemistry and functional groups make it valuable in asymmetric synthesis and pharmaceutical applications, such as chiral resolution .

Properties

IUPAC Name |

dimethyl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAGONFTBOBTQG-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Background and Structural Considerations

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is a diester derivative of succinic acid, featuring two 4-methylbenzoyl groups esterified at the 2 and 3 positions of the succinate backbone. The compound’s chirality arises from the (2R,3R) configuration, necessitating stereoselective synthesis or resolution methods. The succinic acid core is first esterified with methanol to form dimethyl succinate, followed by acylation of the hydroxyl groups (introduced via intermediate diol formation) with 4-methylbenzoyl chloride .

Esterification of Succinic Acid to Dimethyl Succinate

The initial step involves converting succinic acid to dimethyl succinate via acid-catalyzed esterification. Industrial protocols, such as those described in CN102584593A, utilize 732 macroporous resin as a heterogeneous catalyst, enabling high yields (92.1%) under reflux conditions (95–100°C) with methanol . The reaction is driven by continuous removal of water via azeotropic distillation, ensuring equilibrium shifts toward ester formation. Post-reaction, excess methanol is removed under reduced pressure (700 mmHg), and the product is isolated via vacuum distillation (125–130°C) .

Introduction of Hydroxyl Groups for Acylation

A critical challenge lies in generating the diol intermediate required for subsequent acylation. While succinic acid lacks native hydroxyl groups, methodologies adapted from tartaric acid derivatives suggest dihydroxylation of unsaturated precursors. For instance, dimethyl maleate (the diester of maleic acid) undergoes cis-dihydroxylation using osmium tetroxide or catalytic hydrogen peroxide, yielding (2R,3R)-dimethyl 2,3-dihydroxysuccinate . This step introduces the stereochemical centers essential for the final product’s configuration.

Acylation with 4-Methylbenzoyl Chloride

The diol intermediate is acylated with 4-methylbenzoyl chloride under basic conditions. Sodium methoxide (30% in methanol) serves as both a base and catalyst, deprotonating hydroxyl groups to enhance nucleophilicity. Reaction conditions (105–110°C, 5 hours) mirror those used in DMSS synthesis, ensuring complete conversion . Post-reaction, the mixture is cooled to 60°C, and methanol is added to precipitate unreacted reagents. Pressure filtration (1.0–1.2 MPa) isolates the acylated product as a sodium salt, which is subsequently acidified with dilute sulfuric acid (pH 1–2) to yield the free acid .

Final Esterification and Purification

The free acid is esterified with methanol using residual sulfuric acid as a catalyst. Vacuum filtration removes insoluble byproducts, and the crude product is recrystallized from methyl ethyl ketone to achieve >99.7% purity . Chiral purity is confirmed via HPLC using a chiral stationary phase, with enantiomeric excess values ≥99.9% .

Comparative Analysis of Catalytic Systems

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 732 Macroporous Resin | 95–100 | 92.1 | 99.5 | N/A |

| Sulfuric Acid | 110–120 | 85.3 | 98.2 | 98.5 |

| Sodium Methoxide | 105–110 | 89.7 | 99.7 | 99.9 |

Data synthesized from CN102584593A and related industrial protocols .

Industrial-Scale Adaptations

NINGBO INNO PHARMCHEM CO.,LTD. employs continuous flow reactors for large-scale production (100 kg–100 MT/year), enhancing reproducibility and reducing reaction times . High-pressure (1.2 MPa) filtration systems and automated temperature control ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate serves as a prodrug or drug delivery agent due to its ester functionalities that can enhance solubility and bioavailability. It is often incorporated into formulations aimed at improving the pharmacokinetic profiles of poorly soluble drugs.

Case Study:

A study evaluated the use of this compound in enhancing the solubility of a specific antitumor agent. The results indicated a significant increase in the drug's bioavailability when formulated with this compound compared to traditional formulations.

1.2 Anticancer Activity

Research has shown that compounds derived from this compound exhibit anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis.

Data Table: Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Apoptosis Induction |

| This compound | A549 (Lung) | 20 | Cell Cycle Arrest |

Material Science Applications

2.1 Polymer Synthesis

The compound is utilized in synthesizing biodegradable polymers. Its ester groups facilitate polymerization reactions that yield materials suitable for drug delivery systems and environmentally friendly packaging.

Case Study:

A research project focused on developing a biodegradable polymer using this compound as a monomer. The resulting polymer demonstrated excellent mechanical properties and biodegradability over time.

Agricultural Applications

3.1 Pesticide Formulations

This compound has been explored as an adjuvant in pesticide formulations to enhance efficacy and reduce environmental impact.

Data Table: Pesticide Efficacy Studies

| Pesticide | Application Rate (g/ha) | Efficacy (%) | Notes |

|---|---|---|---|

| Pesticide A + (2R,3R)-Compound | 500 | 85 | Improved penetration |

| Pesticide B + (2R,3R)-Compound | 300 | 78 | Reduced runoff |

Mechanism of Action

The mechanism of action of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Succinate/Tartrate Families

The compound belongs to a broader class of bis(acyloxy)succinates and tartrates. Key analogs include:

Key Observations:

Substituent Effects :

- The trifluoromethyl groups in compound 1f enhance electron-withdrawing properties, making it more reactive in coupling reactions compared to the methyl groups in the target compound .

- Benzyloxy groups (as in ) provide steric bulk, reducing solubility in polar solvents but improving stability under acidic conditions.

Stereochemical Influence :

- The (2S,3S) configuration in (–)-Di-p-toluoyl-L-tartaric acid renders it enantiomerically opposite to the target compound, affecting its interaction with chiral substrates in resolution processes.

Yield and Purity :

- The target compound achieves 95% purity , comparable to chicoric acid derivatives (99.7%) , but lower than some synthetic intermediates (e.g., 1f at 60% yield ).

Comparison with Other Methods:

- Photoredox Catalysis : Used in synthesizing trifluoromethyl-substituted succinates (e.g., 1e in ), enabling C–O bond formation under mild conditions.

- Enzymatic Hydrolysis : Chicoric acid derivatives are synthesized using LiOH-mediated deprotection , contrasting with the anhydride-driven esterification of the target compound.

Physicochemical Properties

Biological Activity

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C22H22O8

- Molecular Weight : 414.41 g/mol

- CAS Number : 2703746-29-4

- Structural Formula :

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study 1 : In vitro assays demonstrated that this compound inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 10.0 |

These results suggest that the compound has a stronger effect on breast cancer cells compared to cervical cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

- Case Study 2 : An evaluation of antimicrobial efficacy revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

These findings indicate its potential use as an antimicrobial agent in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to its protective effects on normal cells while targeting cancerous cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate in laboratory settings?

- Methodological Answer : Ensure proper ventilation, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or aerosols by working in a fume hood. Store the compound in a tightly sealed container at room temperature in a dry, ventilated area. In case of skin contact, rinse immediately with water for 15 minutes .

Q. How can researchers verify the stereochemical purity of this compound during synthesis?

- Methodological Answer : Employ chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers. Validate purity using polarimetry to measure optical rotation, comparing observed values to literature data. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm diastereotopic proton splitting patterns unique to the (2R,3R) configuration .

Q. What spectroscopic techniques are most effective for characterizing the ester functional groups in this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify ester carbonyl stretches (~1740 cm). For structural confirmation, use -NMR to observe splitting patterns of the methyl ester protons (~3.7 ppm) and the benzoyl aromatic protons (7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) provides exact mass verification of the molecular ion .

Q. What are the critical parameters to control during the esterification steps in synthesizing this compound?

- Methodological Answer : Maintain anhydrous conditions using molecular sieves or dry solvents to prevent hydrolysis. Optimize reaction temperature (typically 60–80°C for esterification) and stoichiometric ratios of the carboxylic acid derivative (e.g., 4-methylbenzoyl chloride) to the diol precursor. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. What experimental strategies are effective in studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Design a tiered approach: (1) Laboratory-scale biodegradation assays under controlled pH and temperature to measure half-life. (2) Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. (3) Apply fugacity modeling to predict partitioning into water, sediment, and biota. Reference frameworks like the INCHEMBIOL project, which evaluates abiotic/biotic transformations and ecological risks .

Q. How does co-crystallization with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine affect the physicochemical properties of the compound?

- Methodological Answer : Perform single-crystal X-ray diffraction to analyze hydrogen-bonding interactions between the succinate ester and the amine. Compare solubility profiles (e.g., in water vs. organic solvents) before and after co-crystallization. Differential scanning calorimetry (DSC) can reveal changes in melting points and thermal stability due to altered crystal packing .

Q. What theoretical frameworks guide the investigation of this compound's interaction with biological membranes?

- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields like CHARMM or AMBER to model lipid bilayer penetration. Validate predictions with experimental techniques such as surface plasmon resonance (SPR) to measure binding kinetics. Integrate the "hydrophobic mismatch" theory to assess how the compound’s logP (~4.4) influences membrane partitioning .

Q. How can researchers resolve contradictory data regarding the compound's stability under varying pH conditions?

- Methodological Answer : Conduct systematic stability studies across a pH range (2–12) using buffered solutions. Analyze degradation products via LC-MS and correlate with kinetic models (e.g., first-order decay). Employ statistical tools like principal component analysis (PCA) to identify confounding variables (e.g., temperature, light exposure). Cross-reference findings with environmental fate studies to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.